![molecular formula C8H18Cl2N2O2 B2662772 {Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride CAS No. 2137765-66-1](/img/structure/B2662772.png)
{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride: is a complex organic compound with the molecular formula C8H16N2O2·2HCl. It is known for its intricate structure and versatility in scientific research, particularly in fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride typically involves multiple steps, starting with the formation of the core piperazine and morpholine structures. These steps may include:
Formation of Piperazine: : Piperazine can be synthesized through the reaction of ethylenediamine with formaldehyde under acidic conditions.
Formation of Morpholine: : Morpholine is often produced by the reaction of diethanolamine with ethylene oxide.
Coupling Reaction: : The piperazine and morpholine units are then coupled together using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various derivatives.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may yield aldehydes, ketones, or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: : The compound is utilized in the production of various chemical products and materials.
作用機序
The mechanism by which {Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
類似化合物との比較
{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride is unique due to its complex structure and versatility. Similar compounds include:
Piperazine derivatives: : These compounds share the piperazine core but may differ in their substituents and functional groups.
Morpholine derivatives: : These compounds have the morpholine structure but can vary in their chemical modifications.
In comparison, this compound offers a unique combination of properties that make it suitable for a wide range of applications.
特性
IUPAC Name |
3,4,6,7,8,9-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-9a-ylmethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c11-6-8-5-9-1-2-10(8)3-4-12-7-8;;/h9,11H,1-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHOUAGATBOUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2(CN1)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137765-66-1 |
Source


|
| Record name | (octahydropyrazino[2,1-c][1,4]oxazin-9a-yl)methanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine](/img/structure/B2662690.png)
![1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2662693.png)
![2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2662694.png)
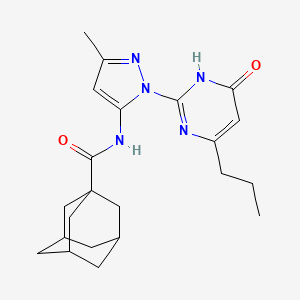
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2662698.png)
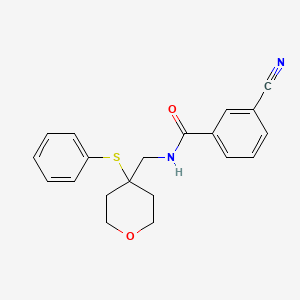
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2662701.png)
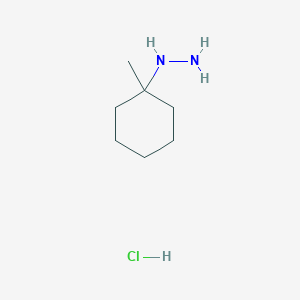
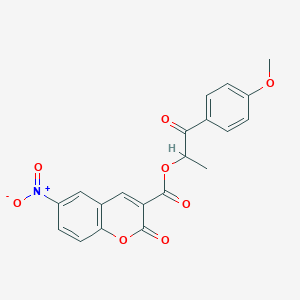

![3-ethyl-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2662708.png)
![Tert-butyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2662709.png)
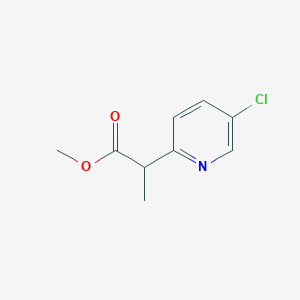
![2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2662712.png)
